Cas no 2680704-86-1 (Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate)

Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate is a piperazine derivative with a benzyl carboxylate group and a hydroxyl-substituted propyl side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for further functionalization at both the hydroxyl and piperazine moieties, enabling the synthesis of diverse analogs. The benzyl-protected carboxylate group enhances stability during synthetic processes while remaining amenable to deprotection under mild conditions. The hydroxyl group provides a handle for additional modifications, making this compound valuable for medicinal chemistry applications, including the preparation of potential drug candidates targeting neurological or metabolic pathways.
Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate structure
2680704-86-1 structure
商品名:Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
CAS番号:2680704-86-1
MF:C15H22N2O3
メガワット:278.346784114838
CID:5914264
PubChem ID:165934263

Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
    • 2680704-86-1
    • EN300-7031541
    • Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
    • インチ: 1S/C15H22N2O3/c1-13(11-18)16-7-9-17(10-8-16)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3
    • InChIKey: SVEQIUNALOVVTI-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)N1CCN(C(=O)OCC2C=CC=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 278.16304257g/mol
  • どういたいしつりょう: 278.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 53Ų

Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7031541-0.25g
benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
2680704-86-1 95.0%
0.25g
$579.0 2025-03-12
Enamine
EN300-7031541-0.05g
benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
2680704-86-1 95.0%
0.05g
$528.0 2025-03-12
Enamine
EN300-7031541-10.0g
benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
2680704-86-1 95.0%
10.0g
$2701.0 2025-03-12
Enamine
EN300-7031541-1.0g
benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
2680704-86-1 95.0%
1.0g
$628.0 2025-03-12
Enamine
EN300-7031541-2.5g
benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
2680704-86-1 95.0%
2.5g
$1230.0 2025-03-12
Enamine
EN300-7031541-0.5g
benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
2680704-86-1 95.0%
0.5g
$603.0 2025-03-12
Enamine
EN300-7031541-0.1g
benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
2680704-86-1 95.0%
0.1g
$553.0 2025-03-12
Enamine
EN300-7031541-5.0g
benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate
2680704-86-1 95.0%
5.0g
$1821.0 2025-03-12

Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate 関連文献

Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylateに関する追加情報

Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate: A Comprehensive Overview

Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate, with the CAS number 2680704-86-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzyl group with a piperazine ring substituted at the 4-position by a hydroxypantanoyl group. The combination of these structural elements makes it a promising candidate for various applications, particularly in drug discovery and development.

The piperazine ring is a well-known heterocyclic structure that has been extensively used in medicinal chemistry due to its ability to form hydrogen bonds and its capacity to act as a scaffold for various bioactive molecules. In the case of Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate, the substitution pattern on the piperazine ring introduces additional functional groups that can enhance its interactions with biological targets. The hydroxypantanoyl group, in particular, adds complexity to the molecule's structure, potentially influencing its pharmacokinetic properties such as solubility, permeability, and metabolic stability.

Recent studies have highlighted the potential of Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate as a lead compound in the development of novel therapeutic agents. For instance, research has demonstrated that this compound exhibits potent activity against certain enzymes and receptors associated with neurological disorders. Its ability to modulate these targets suggests that it could be a valuable tool in the treatment of conditions such as Alzheimer's disease or Parkinson's disease, where neuroprotective agents are highly sought after.

In addition to its therapeutic potential, Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate has also been investigated for its role in chemical synthesis. The compound serves as an intermediate in the preparation of more complex molecules, leveraging its structural versatility to facilitate the construction of diverse pharmacophores. This underscores its importance not only as a standalone entity but also as a building block in organic synthesis.

From a synthetic standpoint, Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate can be prepared through a variety of routes, including nucleophilic substitution and coupling reactions. These methods have been optimized to ensure high yields and purity, making the compound readily accessible for both academic and industrial applications. Its synthesis is further enhanced by the availability of cost-effective starting materials and well-established reaction protocols.

The physical and chemical properties of Benzyl 4-(1-hydroxypropan-2-yDy)PiperazineCarboxylic acid ester have been thoroughly characterized, providing valuable insights into its behavior under different conditions. For example, studies have shown that the compound exhibits good solubility in organic solvents, which is advantageous for formulation purposes. Additionally, its stability under various pH conditions and temperature regimes has been evaluated, ensuring its suitability for use in both laboratory and industrial settings.

Looking ahead, the continued exploration of Benzyl 4-(1-hydroxypropane yl)piperazineCarboxylic acid ester's properties is expected to yield further discoveries that could expand its utility in medicine and beyond. Its unique combination of structural features and functional groups positions it as a key player in the ongoing quest for innovative solutions in drug discovery and chemical synthesis.

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